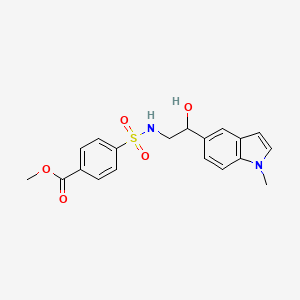

methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-21-10-9-14-11-15(5-8-17(14)21)18(22)12-20-27(24,25)16-6-3-13(4-7-16)19(23)26-2/h3-11,18,20,22H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGKVJKCVVUDMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the indole moiety.

Reduction: Reduction reactions can modify the sulfamoyl group or the benzoate ester.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The sulfamoyl group may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamide/sulfamoyl derivatives, emphasizing substituent effects on physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Key Findings

Sulfamoyl Substituent Diversity: The target compound’s 2-hydroxyethyl-indole substituent introduces both polar (hydroxyl) and aromatic (indole) functionalities. This contrasts with LMM5/LMM11, which feature bulkier alkyl/aryl groups (benzyl, cyclohexyl) . The compound substitutes the sulfonamide with an indazole, a bioisostere of indole. Indazole’s dual nitrogen atoms could alter electronic properties and hydrogen-bonding capacity compared to the target’s indole .

Aromatic Backbone Modifications :

- The target’s methyl benzoate ester differs from LMM5/LMM11’s benzamide and the compound’s methoxybenzenesulfonamide. Esters are more prone to hydrolysis than amides or sulfonamides, which may affect metabolic stability.

Biological Activity :

- LMM5/LMM11 exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition . Their efficacy correlates with sulfamoyl substituent lipophilicity (e.g., cyclohexyl in LMM11 enhances membrane penetration).

- The target compound ’s indole moiety may target tryptophan-binding enzyme pockets, but its hydroxyethyl group could reduce membrane permeability relative to LMM derivatives. Empirical studies are needed to confirm activity.

Heterocyclic Moieties :

- 1,3,4-Oxadiazoles (LMM5/LMM11) are rigid, planar structures that enhance π-π stacking with protein targets, whereas indole/indazole systems (target and compounds) offer hydrogen-bonding and hydrophobic interactions .

Biological Activity

Methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate, a compound with notable structural complexity, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, including case studies, and presents relevant data tables to elucidate the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C19H19N3O5S

- Molecular Weight : 393.43 g/mol

- CAS Number : 2035006-73-4

The structure includes a benzoate moiety linked to a sulfamoyl group and an indole derivative, which may contribute to its biological activity.

Research indicates that methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate exhibits significant inhibitory effects on carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various tumors. The inhibition of CAIX is significant as it plays a role in regulating the pH of the tumor microenvironment, facilitating tumor growth and metastasis.

Key Findings:

- Binding Affinity : The compound has demonstrated a high binding affinity for CAIX with a dissociation constant (Kd) of approximately 0.12 nM, indicating potent inhibitory activity compared to other CA isozymes .

- Selectivity : It exhibits over 100-fold selectivity for CAIX compared to other isozymes, making it a promising candidate for targeted cancer therapies .

Biological Activity Data

The following table summarizes the biological activity data related to methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate:

| Biological Activity | Observed Value | Notes |

|---|---|---|

| Binding Affinity (Kd for CAIX) | 0.12 nM | High affinity for tumor-associated enzyme |

| Selectivity Ratio | >100-fold | Compared to other CA isozymes |

| Intrinsic Dissociation Constant | 0.08 pM | Indicates strong binding characteristics |

Case Study 1: Cancer Treatment Potential

In vitro studies have shown that compounds similar to methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate can effectively reduce tumor cell viability by inhibiting CAIX activity. This suggests that such compounds could be developed into therapeutic agents for treating solid tumors.

Case Study 2: Enzyme Inhibition

A study investigating the inhibitory effects of various sulfamoyl benzoates on carbonic anhydrase demonstrated that modifications in the chemical structure, such as those present in methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate, significantly enhance binding affinity and selectivity towards CAIX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.